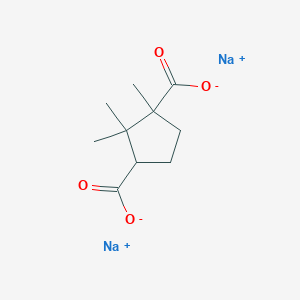
Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is a chemical compound with the molecular formula C10H16O4Na2. It is a derivative of 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, which is also known as camphoric acid. This compound is characterized by its two sodium ions, which replace the hydrogen atoms in the carboxylic acid groups, making it a disodium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
Neutralization: The carboxylic acid groups are neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting compound is purified through recrystallization from water or ethanol to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale neutralization reactions using sodium hydroxide and subsequent purification steps to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Salts with different cations.
Aplicaciones Científicas De Investigación
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: The parent compound without the sodium ions.
Camphoric acid: Another name for 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid mono-sodium salt: A similar compound with only one sodium ion.
Uniqueness
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is unique due to its disodium salt form, which imparts different solubility and reactivity properties compared to its parent compound and other similar compounds. This makes it particularly useful in specific chemical and industrial applications where these properties are advantageous.
Propiedades
Número CAS |
125317-77-3 |
|---|---|
Fórmula molecular |
C10H14Na2O4 |
Peso molecular |
244.19 g/mol |
Nombre IUPAC |
disodium;1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4.2Na/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clave InChI |
HTBITCNUUYEGAB-UHFFFAOYSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Sinónimos |
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















